

# 5-(5-Chloro-2-thienyl)-5-oxovaleric acid CAS number

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## Compound of Interest

Compound Name:	5-(5-Chloro-2-thienyl)-5-oxovaleric acid
CAS No.:	845790-40-1
Cat. No.:	B1597047

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Technical Whitepaper: Synthesis, Mechanistic Profiling, and Applications of **5-(5-Chloro-2-thienyl)-5-oxovaleric Acid**

## Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles is a proven tactic for optimizing the pharmacokinetic properties of drug candidates. **5-(5-Chloro-2-thienyl)-5-oxovaleric acid** (CAS: 845790-40-1) represents a highly versatile, bifunctional intermediate. Featuring the privileged 5-chlorothiophene bioisostere—a motif famously utilized in the blockbuster Factor Xa inhibitor Rivaroxaban—and an extended keto-acid aliphatic chain, this molecule serves as a critical building block for synthesizing complex nitrogenous heterocycles and targeted compound libraries.

This guide provides an authoritative, in-depth look at the physicochemical properties, regioselective synthetic workflows, and downstream drug development applications of this compound.

## Physicochemical Profiling & Quantitative Data

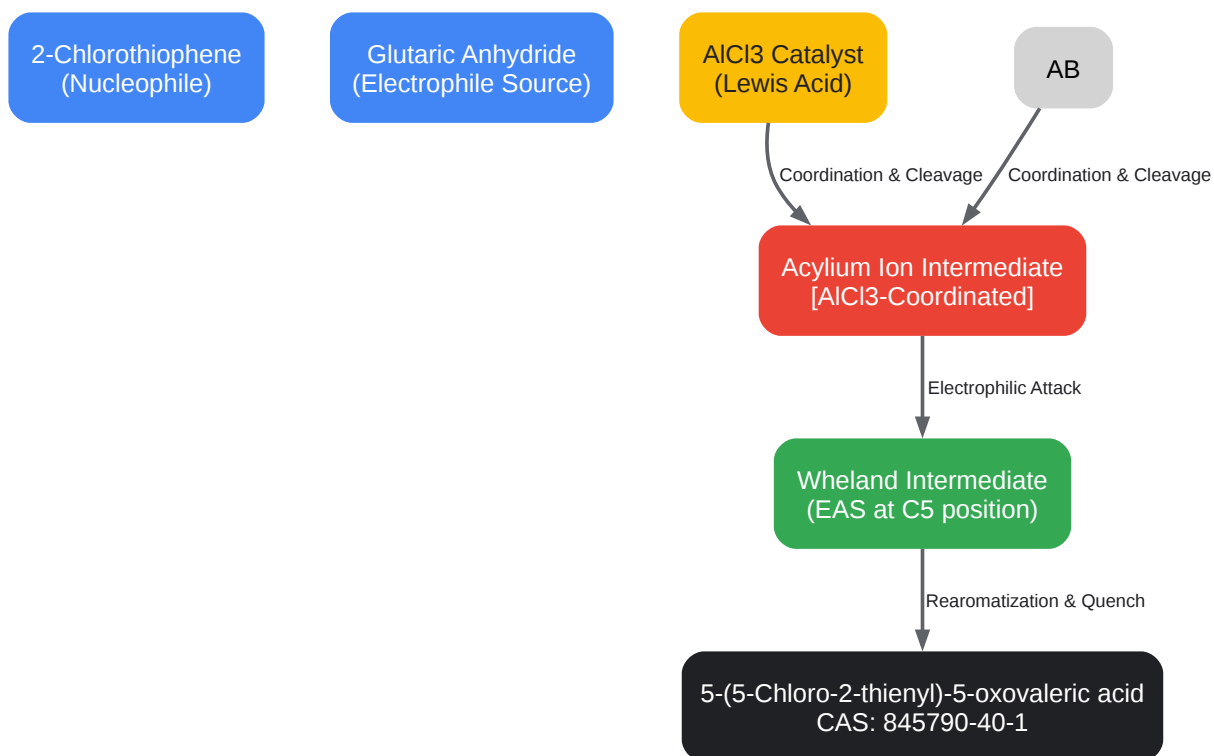
Accurate baseline characterization is essential for downstream synthetic planning and quality control. The following table summarizes the core physicochemical and spectrometric parameters of the compound, cross-referenced with predictive models and database standards [1, 2].

Property	Value / Description
Chemical Name	5-(5-Chlorothiophen-2-yl)-5-oxopentanoic acid
Common Synonym	5-(5-Chloro-2-thienyl)-5-oxovaleric acid
CAS Registry Number	845790-40-1
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub> S
Molecular Weight	232.68 g/mol
Monoisotopic Mass	231.9961 Da
Predicted XlogP	2.4
SMILES String	<chem>C(CC(=O)C1=CC=C(Cl)S1)CC(=O)O</chem>

## Mechanistic Synthesis & Experimental Workflow

The synthesis of **5-(5-Chloro-2-thienyl)-5-oxovaleric acid** is classically achieved via a regioselective Friedel-Crafts acylation. The reaction utilizes 2-chlorothiophene and glutaric anhydride, mediated by a strong Lewis acid.

**Causality in Design:** The 2-position of the thiophene ring is blocked by the chlorine atom, which is an ortho/para director but overall electronically deactivating. However, the sulfur heteroatom strongly activates the 5-position toward electrophilic aromatic substitution (EAS). The use of a stoichiometric excess of AlCl<sub>3</sub> (≥2.2 equivalents) is non-negotiable; the first equivalent cleaves the anhydride to generate the highly reactive acylium ion, while the subsequent equivalents coordinate with the newly formed ketone and carboxylic acid moieties. This prevents product inhibition and thermodynamic stalling.



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Figure 1: Friedel-Crafts acylation pathway for **5-(5-Chloro-2-thienyl)-5-oxovaleric acid**.

## Step-by-Step Self-Validating Protocol

- Objective: Regioselective C5-acylation of 2-chlorothiophene.
- Reagents: 2-chlorothiophene (1.0 eq), glutaric anhydride (1.1 eq), anhydrous  $\text{AlCl}_3$  (2.2 eq), anhydrous dichloromethane (DCM).
- Catalyst Activation: Suspend anhydrous  $\text{AlCl}_3$  in DCM at 0 °C under a strict nitrogen atmosphere.
  - Causality: Atmospheric moisture rapidly hydrolyzes  $\text{AlCl}_3$  to inactive  $\text{Al}(\text{OH})_3$ , generating HCl gas and killing the reaction trajectory.
- Electrophile Generation: Add glutaric anhydride portion-wise. Stir for 30 minutes.
  - In-Process Quality Control (IPQC): Visual confirmation. The suspension must transition to a homogeneous, pale-yellow/orange complex. Clumped, unreacted  $\text{AlCl}_3$  indicates insufficient electrophile generation.
- Nucleophilic Attack: Add 2-chlorothiophene dropwise, strictly maintaining the internal temperature below 5 °C.
  - Causality: Thiophenes are highly prone to acid-catalyzed polymerization at elevated temperatures. Strict thermal control ensures high regioselectivity and suppresses tar formation.
- Maturation: Warm the vessel to room temperature (20–25 °C) and stir for 4–6 hours.
  - IPQC: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-chlorothiophene spot ( $R_f \sim 0.8$ ) is entirely consumed, replaced by a baseline-to-mid- $R_f$  streak representing the aluminum-complexed product.
- Quenching & Workup: Carefully pour the mixture over a vigorously stirred slurry of crushed ice and 1M HCl.
  - Causality: The highly acidic aqueous quench breaks the robust aluminum-oxygen coordinate bonds, liberating the free keto-acid.

- Isolation: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo. Recrystallize the crude solid from a toluene/heptane mixture to yield the pure product.

## Analytical Characterization & Validation

To ensure the structural integrity of the synthesized intermediate before downstream application, the following analytical signatures must be validated against commercial standards [3]:

- Mass Spectrometry (ESI-): High-resolution mass spectrometry should yield an [M-H]<sup>-</sup> peak at m/z 230.9888, and an [M+H]<sup>+</sup> adduct at m/z 233.0033 [1].
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): The thiophene protons will appear as an AB spin system (two doublets, J ≈ 4.0 Hz) in the aromatic region (6.8–7.5 ppm). The aliphatic chain will present three distinct environments: a triplet near 2.9 ppm (CH<sub>2</sub> adjacent to the ketone), a triplet near 2.4 ppm (CH<sub>2</sub> adjacent to the carboxyl), and a quintet around 2.0 ppm (central CH<sub>2</sub>).
- HPLC Purity: UV detection at 254 nm is optimal due to the strong chromophore generated by the extended conjugation between the thiophene ring and the C5 ketone.

## Downstream Applications in Drug Development

The strategic value of **5-(5-Chloro-2-thienyl)-5-oxovaleric acid** lies in its dual functionality. The 5-chlorothiophene moiety acts as a lipophilic, electron-rich bioisostere for phenyl rings. The chlorine atom specifically enhances metabolic stability (blocking cytochrome P450-mediated oxidation at that position) and can engage in targeted halogen bonding within protein binding pockets.

Meanwhile, the 5-oxovaleric acid tail acts as a versatile 1,5-dielectrophile equivalent, enabling the construction of complex rigidified scaffolds:

- 1,2-Diazepane Synthesis: Unlike succinic anhydride derivatives (which yield 6-membered pyridazinones), the 5-carbon glutaric chain allows for condensation with hydrazine hydrate to form 4,5,6,7-tetrahydro-1H-1,2-diazepin-3-one derivatives. These 7-membered rings are highly sought after in neuroactive and antimicrobial drug discovery.

- Lactamization & Linker Generation: Reductive amination of the ketone followed by intramolecular cyclization provides substituted piperidin-2-ones. These rigidified lactams serve as excellent metabolic-resistant linkers in targeted protein degraders (PROTACs) or kinase inhibitors.

## References

- PubChemLite Database. "845790-40-1 (C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub>S) - Predicted Collision Cross Section and MS Data". Université du Luxembourg. URL: [[Link](#)]
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